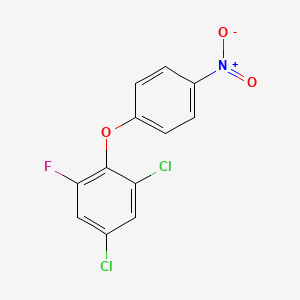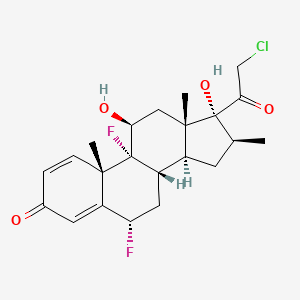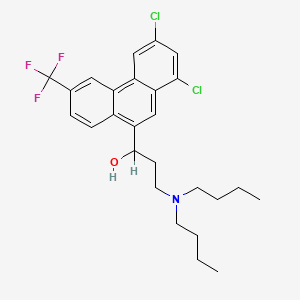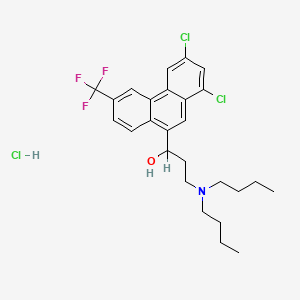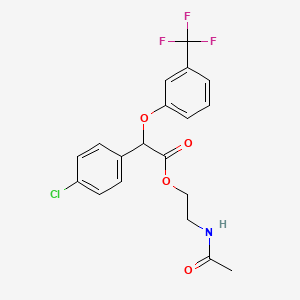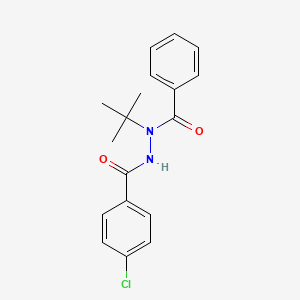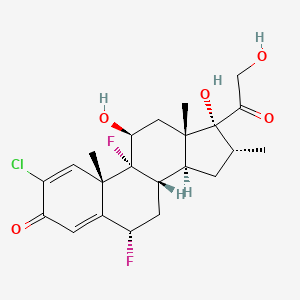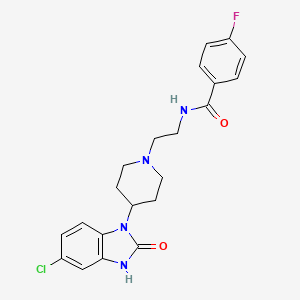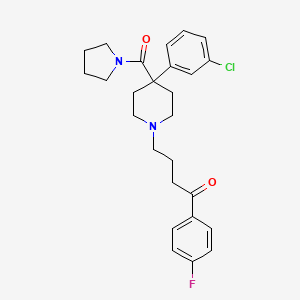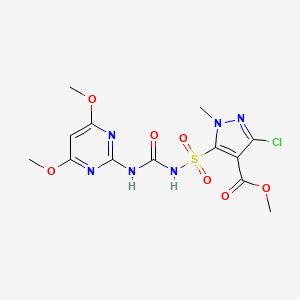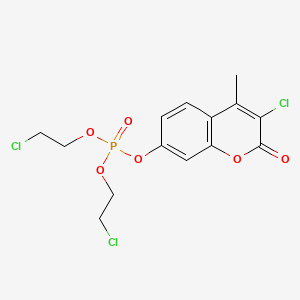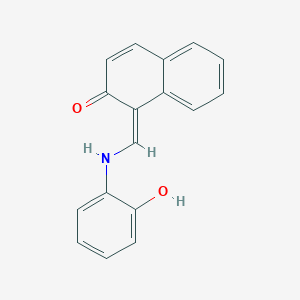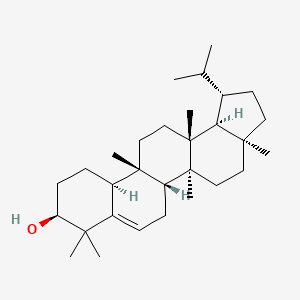
JNJ-17156516
概要
説明
JNJ-17156516は、強力かつ選択的なコレシストキニン1受容体拮抗薬です。経口活性化合物であり、さまざまな薬理学的試験で大きな可能性を示しています。 この化合物は、コレシストキニン1受容体に対する高い親和性と選択性で知られており、科学研究と潜在的な治療的用途における貴重なツールとなっています .
準備方法
合成経路と反応条件
JNJ-17156516の合成は、ジクロロフェニル基とメトキシフェニル基で置換されたピラゾール環を含むコア構造の調製から始まり、複数のステップが含まれます。合成の主なステップには以下が含まれます。
ピラゾール環の形成: これは、一般的に、ヒドラジンと適切なジケトンまたはケトエステルとの反応によって達成されます。
置換反応: 次に、ピラゾール環は、求核性芳香族置換反応によってジクロロフェニル基とメトキシフェニル基で置換されます。
プロピオン酸エステルの形成: 最後のステップには、適切なカルボン酸とのピラゾール誘導体のエステル化が含まれ、プロピオン酸エステルが形成されます.
工業生産方法
This compoundの工業生産は、高収率と純度を確保するために合成経路の最適化を必要とする可能性があります。 これには、反応条件と製品品質を監視するために、自動合成装置と厳格な品質管理対策の使用が含まれる可能性があります .
化学反応解析
反応の種類
This compoundは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体を形成することができます。
還元: 還元反応を使用して、ピラゾール環の官能基を修飾することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物には、this compoundのさまざまな置換誘導体が含まれており、さらなる薬理学的試験に使用することができます .
科学研究の用途
This compoundは、以下を含む幅広い科学研究の用途があります。
化学: コレシストキニン1受容体拮抗薬の構造活性相関を研究するためのツールとして使用されます。
生物学: さまざまな生物学的プロセスにおけるコレシストキニン1受容体の役割の理解に役立ちます。
医学: 膵炎や消化器疾患などの治療における潜在的な治療的用途。
化学反応の分析
Types of Reactions
JNJ-17156516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further pharmacological studies .
科学的研究の応用
JNJ-17156516 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of cholecystokinin 1 receptor antagonists.
Biology: Helps in understanding the role of cholecystokinin 1 receptors in various biological processes.
Medicine: Potential therapeutic applications in the treatment of conditions such as pancreatitis and gastrointestinal disorders.
Industry: Used in the development of new drugs targeting cholecystokinin 1 receptors.
作用機序
JNJ-17156516は、コレシストキニン1受容体に選択的に結合し、拮抗することでその効果を発揮します。これにより、天然のリガンドであるコレシストキニンとの結合が阻害され、その生理学的効果が阻害されます。 この化合物は、消化プロセスに関与するアミラーゼやリパーゼなどの酵素の活性を低下させることが示されています .
類似の化合物との比較
類似の化合物
デクスロキシグルミド: 同様の薬理学的特性を持つ別のコレシストキニン1受容体拮抗薬。
ロルグルミド: 同様の研究用途で使用されるコレシストキニン1受容体拮抗薬.
独自性
This compoundは、コレシストキニン1受容体に対する高い選択性と効力により、ユニークです。 類似の化合物と比較して、優れた薬物動態特性を示しており、研究と潜在的な治療的用途の両方における貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Dexloxiglumide: Another cholecystokinin 1 receptor antagonist with similar pharmacological properties.
Lorglumide: A cholecystokinin 1 receptor antagonist used in similar research applications.
Uniqueness
JNJ-17156516 is unique due to its high selectivity and potency towards cholecystokinin 1 receptors. It has shown superior pharmacokinetic properties compared to similar compounds, making it a valuable tool in both research and potential therapeutic applications .
特性
CAS番号 |
649551-06-4 |
|---|---|
分子式 |
C26H22Cl2N2O3 |
分子量 |
481.4 g/mol |
IUPAC名 |
(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1 |
InChIキー |
UZCIUKFEIOCAOC-QFIPXVFZSA-N |
SMILES |
CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
異性体SMILES |
CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
正規SMILES |
CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate 3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid JNJ 17156516 JNJ-17156516 JNJ17156516 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
